

# "1-(2-Nitrophenyl)ethanol" molecular weight and formula

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## Compound of Interest

Compound Name: **1-(2-Nitrophenyl)ethanol**

Cat. No.: **B014764**

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An In-Depth Technical Guide to **1-(2-Nitrophenyl)ethanol** for Advanced Research

## Abstract

This technical guide provides a comprehensive overview of **1-(2-Nitrophenyl)ethanol**, a pivotal chemical intermediate in advanced organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, mechanistic rationale, and diverse applications. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging **1-(2-Nitrophenyl)ethanol** in the laboratory and beyond.

## Core Molecular Profile and Physicochemical Properties

**1-(2-Nitrophenyl)ethanol**, also known as 2-Nitro- $\alpha$ -methylbenzyl Alcohol, is a nitroaromatic compound whose utility stems from the reactive potential of its hydroxyl and nitro functional groups. The strategic placement of the nitro group at the ortho position to the hydroxyethyl substituent creates unique electronic and steric characteristics that are instrumental in its synthetic applications.

## Chemical Identity

- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>[\[1\]](#)[\[2\]](#)

- Molecular Weight: 167.16 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: **1-(2-nitrophenyl)ethanol**[\[1\]](#)
- CAS Registry Number: 3205-25-2[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: CC(C1=CC=CC=C1--INVALID-LINK--[O-])O[\[1\]](#)

## Physicochemical Data

The physical and chemical properties of **1-(2-Nitrophenyl)ethanol** are critical for its handling, reaction setup, and purification. These parameters are summarized in the table below.

Property	Value	Source(s)
Appearance	Pale yellow solid or oil; colorless to slightly yellow liquid.	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	40-41 °C	<a href="#">[4]</a>
Boiling Point	106-107 °C @ 1 mmHg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.23 - 1.24 g/cm <sup>3</sup> @ 20 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index	n <sub>20</sub> /D 1.557 - 1.560	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in methanol, dichloromethane, ether, and ethyl acetate.	<a href="#">[3]</a> <a href="#">[4]</a>
pKa	13.84 ± 0.20 (Predicted)	<a href="#">[4]</a>

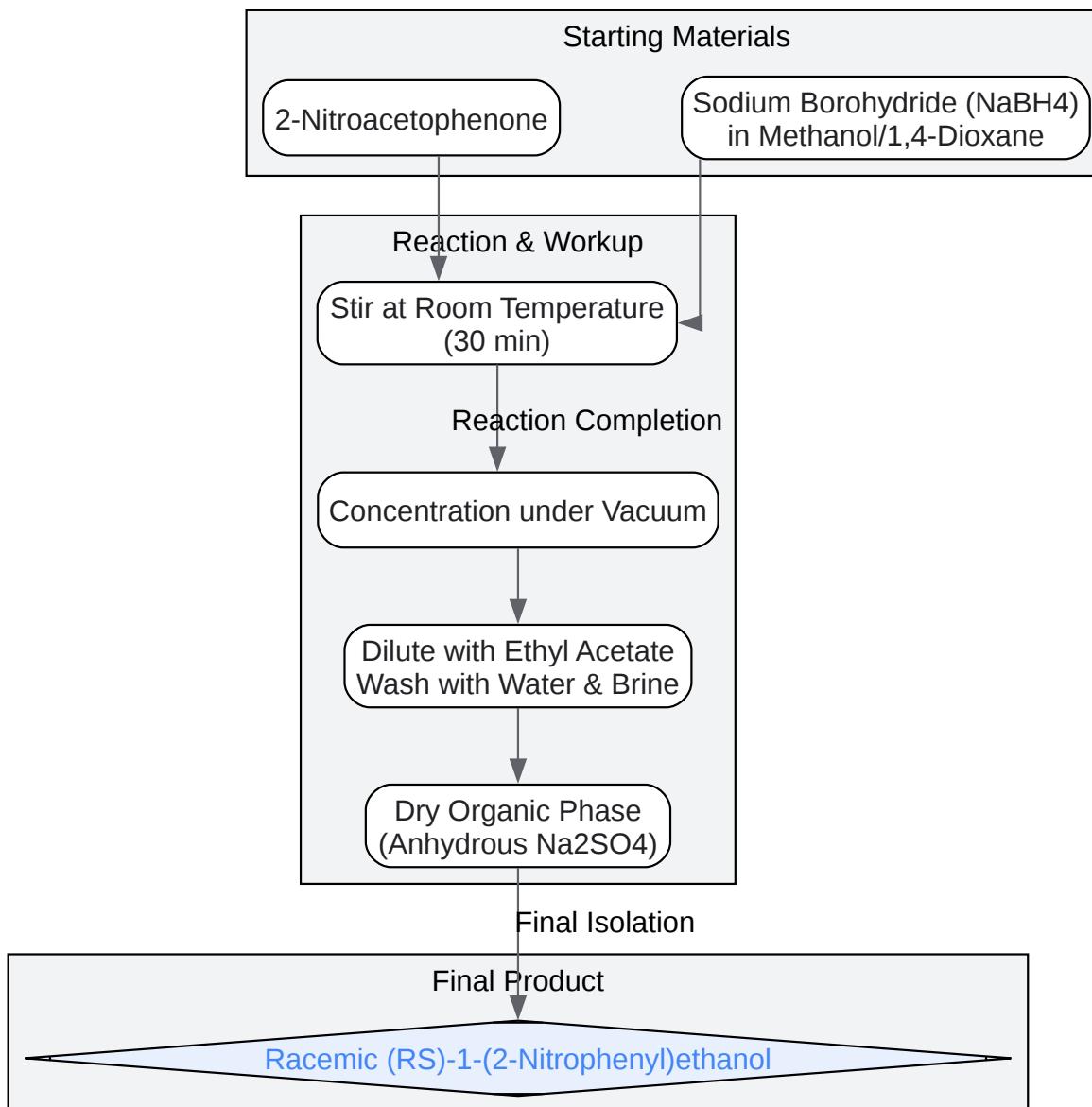
## Synthesis Protocol and Mechanistic Considerations

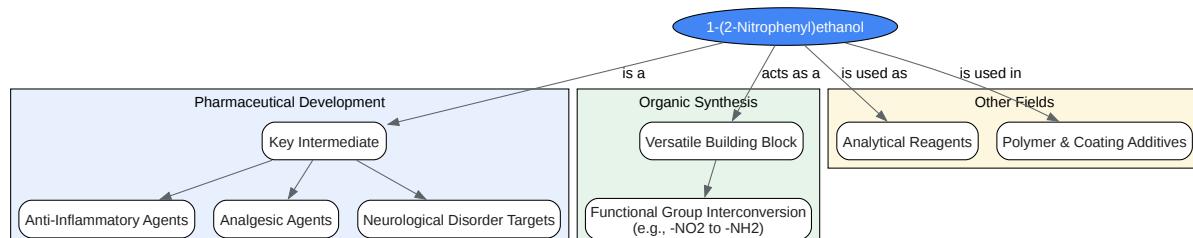
The most common and efficient laboratory-scale synthesis of **1-(2-Nitrophenyl)ethanol** involves the selective reduction of the ketone functionality in 2-nitroacetophenone.

## Causality in Reagent Selection

The choice of sodium borohydride ( $\text{NaBH}_4$ ) as the reducing agent is a deliberate and critical decision. While more potent reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) would reduce both the ketone and the nitro group,  $\text{NaBH}_4$  is a milder hydride donor. This chemoselectivity allows for the preferential reduction of the carbonyl group to a secondary alcohol while preserving the nitro group, which is often essential for subsequent functional group transformations. The reaction is typically performed in a protic solvent like methanol, which facilitates the hydride transfer mechanism.

## Visualized Synthesis Workflow





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## References

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